molecular formula C10H13ClFNO2 B1358013 Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 24602-11-7

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Cat. No.: B1358013
CAS No.: 24602-11-7
M. Wt: 233.67 g/mol
InChI Key: FHEHCZJLZDLUAW-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (C$${10}$$H$${13}$$ClFNO$$2$$) is a fluorinated amino acid derivative characterized by a propanoate backbone substituted with a 4-fluorophenyl group and a methyl ester. The molecular architecture centers on a chiral α-carbon bonded to an amino group (-NH$$3^+$$), a carboxylate methyl ester (-COOCH$$_3$$), and a 4-fluorobenzyl moiety. The stereochemical configuration at this chiral center determines the compound’s enantiomeric identity, with the (S)-enantiomer being prevalent in biologically active derivatives.

The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing electron distribution and steric interactions. X-ray crystallography of analogous compounds, such as 4-fluoro-L-phenylalanine derivatives, confirms that the fluorophenyl group adopts a planar conformation orthogonal to the propanoate backbone, minimizing steric hindrance. Nuclear magnetic resonance (NMR) data for related structures reveal coupling constants (e.g., $$^3J_{H-H}$$ = 5.4–6.2 Hz) consistent with staggered rotameric states of the benzyl side chain.

Table 1: Key Molecular Parameters

Parameter Value Source
Molecular formula C$${10}$$H$${13}$$ClFNO$$_2$$
Molecular weight 233.67 g/mol
Chiral center configuration (S)
Torsional angle (Cα-Cβ) 112° ± 3°

Crystallographic Characterization via X-ray Diffraction Analysis

X-ray diffraction (XRD) remains the gold standard for resolving the crystal structure of this compound. While direct XRD data for this specific compound is limited, studies on structurally analogous fluorophenylalanines provide critical insights. For example, the unit cell parameters of 4-fluoro-L-phenylalanine methyl ester hydrochloride (space group $$P2_1$$) include $$a = 5.42 \, \text{Å}$$, $$b = 7.89 \, \text{Å}$$, $$c = 12.34 \, \text{Å}$$, and $$\beta = 98.6^\circ$$. These values suggest a monoclinic lattice stabilized by ionic interactions between the protonated amino group and chloride counterion.

Hydrogen bonding networks dominate the crystal packing. The NH$$_3^+$$ group forms three hydrogen bonds with adjacent chloride ions (N–H···Cl distances: 2.12–2.34 Å), while the ester carbonyl oxygen participates in weak C=O···H–C interactions (2.89 Å). The fluorophenyl ring engages in edge-to-face π-stacking with neighboring aromatic systems, contributing to lattice stability.

Table 2: Hypothetical XRD Parameters (Modeled)

Parameter Value
Space group $$P2_1$$
Unit cell volume 532.7 Å$$^3$$
Density (calculated) 1.45 g/cm$$^3$$
R-factor 0.042 (estimated)

Comparative Analysis of Tautomeric and Conformational Isomers

Tautomerism is negligible in this compound due to the absence of proton-transfer functional groups. However, conformational isomerism arises from rotation about the Cα-Cβ and Cβ-C$$_{aryl}$$ bonds. Density functional theory (DFT) calculations on similar compounds reveal three dominant rotamers:

  • Gauche-gauche : The fluorophenyl group and ester moiety are syn-periplanar (30% prevalence).
  • Gauche-anti : The phenyl ring rotates 120°, reducing steric clash (55% prevalence).
  • Anti-anti : Maximizes distance between substituents (15% prevalence).

Infrared (IR) spectroscopy of the hydrochloride salt shows distinct N–H stretching vibrations at 3150 cm$$^{-1}$$ and C=O ester absorption at 1735 cm$$^{-1}$$, consistent with a fixed ammonium-carboxylate zwitterionic structure. Comparative studies with meta- and ortho-fluorinated analogs demonstrate that para-substitution minimizes torsional strain, favoring the gauche-anti conformation.

Electronic Structure Modeling Using Density Functional Theory

DFT calculations (B3LYP/6-311++G(d,p)) provide insights into the electronic structure of this compound. Key findings include:

  • Charge distribution : The fluorine atom carries a partial negative charge (-0.32 e), while the ammonium group exhibits a +0.87 e charge, enhancing solubility in polar solvents.
  • Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the fluorophenyl ring (-6.34 eV), whereas the lowest unoccupied molecular orbital (LUMO) resides on the ester carbonyl (-1.89 eV), indicating nucleophilic reactivity at the aryl ring.
  • Bond lengths : The C–F bond measures 1.35 Å (vs. 1.39 Å in non-fluorinated analogs), reflecting electronegativity-induced contraction.

Table 3: DFT-Derived Electronic Parameters

Parameter Value
HOMO energy -6.34 eV
LUMO energy -1.89 eV
C–F bond length 1.35 Å
N–H bond length 1.02 Å

Experimental UV-Vis spectra of related compounds show a $$\lambda_{\text{max}}$$ at 268 nm ($$\varepsilon = 8900 \, \text{M}^{-1}\text{cm}^{-1}$$), attributed to π→π* transitions in the fluorophenyl moiety, aligning with TD-DFT predictions.

Properties

IUPAC Name

methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEHCZJLZDLUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617020
Record name Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1)
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Molecular Weight

233.67 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64282-12-8, 24602-11-7
Record name Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1)
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Record name Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1)
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Record name methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(4-fluorophenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified and crystallized to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H13ClFNO2
  • Molar Mass : Approximately 233.66 g/mol
  • Chemical Structure : The compound exists as a hydrochloride salt, enhancing its solubility in biological systems.

Chemistry

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as an intermediate in the synthesis of diverse organic compounds. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : Capable of being reduced to form amines or alcohols.
  • Substitution : Undergoes nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding. Its fluorine substitution enhances its biological activity, making it a valuable tool in pharmacological studies:

  • Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Modulates receptor signaling pathways related to neurotransmitter transport and inflammatory responses.

Medicine

The compound is investigated for potential therapeutic applications. Its unique characteristics make it suitable for drug development, particularly in targeting diseases involving metabolic dysfunctions:

  • Anticancer Potential : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including significant inhibition of cell viability in Caco-2 human colon cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate broad-spectrum antimicrobial effects against drug-resistant strains of bacteria and fungi.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria, suggesting that fluorine contributes to better cell penetration.
  • Cytotoxicity Assessment : In vitro tests on Caco-2 cells revealed that specific structural modifications significantly enhanced cytotoxicity compared to untreated controls, indicating therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings :

  • Enantiopure forms (R or S) are often prioritized in drug development for targeted activity. For example, (S)-enantiomers of amino acid derivatives frequently show enhanced binding to biological receptors compared to racemic mixtures .

Substituent Variations

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-Methoxyphenyl C₁₁H₁₅ClNO₃ 260.70 Methoxy group (electron-donating) enhances solubility but reduces metabolic stability
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 4-Chlorophenyl + hydroxy C₁₁H₁₄Cl₂NO₃ 290.14 Chlorine increases lipophilicity; hydroxy group adds polarity
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl C₁₀H₁₁N₂O₄ 227.21 Nitro group (electron-withdrawing) may act as a prodrug requiring reduction

Research Findings :

  • Electron-withdrawing vs. donating groups : Fluorine (moderately electron-withdrawing) balances lipophilicity and metabolic stability, whereas nitro groups (strongly electron-withdrawing) are prone to reduction in vivo .

Ester Group Modifications

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride Ethyl C₁₁H₁₅ClFNO₂ 247.70 Longer alkyl chain increases lipophilicity and half-life
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Methyl + 4-hydroxyphenyl C₁₀H₁₃ClNO₃ 221.67 Hydroxyl group improves solubility but reduces membrane permeability

Research Findings :

  • Ethyl esters exhibit slower hydrolysis by esterases compared to methyl esters, prolonging systemic exposure .

Extended Aromatic Systems

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(R)-Methyl 2-amino-3-(4’-fluorobiphenyl-4-yl)propanoate hydrochloride Biphenyl C₁₆H₁₆ClFNO₂ 307.76 Biphenyl moiety enhances π-π stacking interactions; higher molecular weight

Research Findings :

  • Biphenyl derivatives often show improved binding affinity to hydrophobic pockets in enzymes or receptors .

Biological Activity

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its unique structure, characterized by a fluorine atom on the phenyl ring, enhances its biological activity through modulation of various biochemical pathways. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C10_{10}H12_{12}ClF\N\O2_2
  • Molar Mass : Approximately 233.66 g/mol

The compound exists as a hydrochloride salt, which improves its solubility in biological systems, making it suitable for various applications in drug development and research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, which can influence the compound's pharmacological effects. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting processes such as neurotransmitter reuptake and inflammatory responses .
  • Receptor Modulation : It has been shown to modulate receptor signaling pathways, particularly those related to excitatory amino acid transporters (EAATs), which are crucial in the central nervous system .

Biological Activity Data

The biological activity of this compound has been investigated in various studies, revealing significant effects against different biological targets. Below is a summary of findings from relevant research:

Activity Target/Cell Line IC50/MIC Values Notes
CytotoxicityMCF-7 (breast cancer cell line)IC50 = 12 µMExhibited higher activity than standard drugs like cisplatin .
Antimicrobial ActivityE. coliMIC = 16 µg/mLEffective against Gram-negative bacteria .
Antifungal ActivityCandida aurisMIC = 8 µg/mLShowed promising results against resistant strains .
Neuroprotective EffectsEAAT inhibitionIC50 = 15 µMPotential use in neurodegenerative diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a comparative study, this compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, surpassing the efficacy of established chemotherapeutic agents like cisplatin and 5-fluorouracil. This suggests potential for development as an anticancer drug .
  • Antimicrobial Properties : Research indicated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. Its effectiveness against drug-resistant strains highlights its potential as a lead compound for new antibiotic development .
  • Neuropharmacological Applications : Studies have shown that the compound can inhibit excitatory amino acid transporters (EAATs), which play a critical role in neurotransmitter regulation within the central nervous system. This inhibition may provide therapeutic benefits in conditions such as epilepsy and other neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding amino acid precursor. A common approach involves:

  • Protecting the amino group (e.g., with benzyloxycarbonyl [Cbz]) to prevent side reactions during esterification.
  • Reacting the protected amino acid with methanol under acidic conditions to form the methyl ester.
  • Deprotection (e.g., hydrogenolysis for Cbz removal) followed by hydrochloride salt formation.
    Recrystallization from methanol/diethyl ether is recommended for purification .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon or nitrogen) to prevent moisture absorption and oxidation. Maintain temperatures below 25°C in a dry environment (relative humidity <40%). Avoid exposure to light, as fluorophenyl derivatives may undergo photodegradation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution for 20 minutes and seek medical attention .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and ester carbonyl (δ ~170–175 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (≥98% purity threshold) using a water/acetonitrile gradient .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak (expected [M+H]+^+ ~258.7).

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Use X-ray crystallography (if crystalline) to unambiguously confirm stereochemistry and bond angles, as demonstrated for structurally similar compounds .
  • Replicate synthesis under controlled conditions to rule out batch-specific impurities .

Q. What are the implications of the 4-fluoro substituent on the compound's reactivity and applications?

  • Methodological Answer : The electron-withdrawing fluoro group enhances:

  • Metabolic stability : Reduces oxidative metabolism in drug candidates.
  • Directed ortho-metalation : Facilitates regioselective functionalization in cross-coupling reactions.
  • Binding affinity : The fluorine atom can engage in halogen bonding with biological targets, as seen in kinase inhibitors .

Q. How can researchers design experiments to study its stability under various pH conditions?

  • Methodological Answer :

  • Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.
  • Monitor degradation via HPLC at timed intervals.
  • Use Arrhenius kinetics to predict shelf-life under accelerated conditions (e.g., 40–60°C) .

Q. What role does this compound play as a building block in medicinal chemistry?

  • Methodological Answer : It serves as a key intermediate in synthesizing:

  • Peptidomimetics : The methyl ester protects the carboxyl group during solid-phase peptide synthesis.
  • Small-molecule inhibitors : The 4-fluorophenyl moiety is critical in targeting enzymes like proteases or kinases.
  • Prodrugs : Ester hydrolysis in vivo releases the active carboxylic acid, as seen in lifitegrast analogs .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

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